molecular formula C20H18F3N3O2S B14958975 [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

Cat. No.: B14958975
M. Wt: 421.4 g/mol
InChI Key: MTKMTFOCCYGCMF-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a complex organic compound with the molecular formula C20H18F3N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone typically involves the reaction of 3-methoxyphenylpiperazine with 2-(trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to study metal complexes.

    Biology: Investigated for its potential as a receptor ligand in various biological systems.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors in the central nervous system.

Mechanism of Action

The mechanism of action of [4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Methoxyphenyl)piperazino][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and methoxy groups, along with the benzothiazole moiety, contribute to its high affinity for certain receptors and its potential therapeutic applications .

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

InChI

InChI=1S/C20H18F3N3O2S/c1-28-15-4-2-3-14(12-15)25-7-9-26(10-8-25)18(27)13-5-6-16-17(11-13)29-19(24-16)20(21,22)23/h2-6,11-12H,7-10H2,1H3

InChI Key

MTKMTFOCCYGCMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(S4)C(F)(F)F

Origin of Product

United States

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